[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
描述
Core Cyclopenta[b]furan Scaffold Configuration
The fundamental structural unit of this compound centers on the cyclopenta[b]furan scaffold, which represents a bicyclic system formed by the fusion of a five-membered lactone ring with a five-membered carbocyclic ring. This architectural motif is characterized by its rigid conformation and defined stereochemical relationships between adjacent carbon centers. The cyclopenta[b]furan framework exhibits exceptional stability due to the lactone functionality, which constrains the molecular flexibility and enforces specific geometric arrangements of substituents.
Recent synthetic approaches to cyclopenta[b]furan systems have demonstrated the versatility of hypervalent iodine-mediated oxidative cyclization reactions for constructing these bicyclic frameworks. The formation of cyclopenta[b]furans typically proceeds through putative trienone intermediates that undergo sequential cycloisomerization processes under elevated temperatures. These reaction pathways highlight the inherent stability of the fused ring system and its propensity to adopt specific conformational states that minimize steric interactions between adjacent substituents.
The bicyclic nature of the cyclopenta[b]furan core creates a conformationally restricted environment that influences the spatial orientation of attached functional groups. This rigidity is particularly important for compounds intended as prostaglandin intermediates, where precise three-dimensional arrangements are essential for biological activity. The lactone carbonyl functionality at the 2-position serves as both a structural anchor and a reactive site for potential chemical modifications during synthetic elaboration.
Crystallographic studies of related cyclopenta[b]furan derivatives have revealed that the ring junction typically adopts a cis configuration, with the substituents positioned in defined axial or equatorial orientations relative to the bicycle. This stereochemical arrangement significantly impacts the accessibility of reactive sites and influences the overall molecular shape, which is crucial for understanding structure-activity relationships in prostaglandin-related compounds.
属性
IUPAC Name |
[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3/t26-,27-,28?,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDQUGHBBZIKTE-ZTTQFBNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1(OCCO1)CC[C@@H]2[C@H]3CC(=O)O[C@H]3CC2OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Core Cyclopenta[b]furan Skeleton Construction
The cyclopenta[b]furan core is synthesized via lactonization of hydroxycyclopentene precursors. A pivotal method involves reacting 3-acyloxy-5-hydroxycyclopentene with amide acetals or ketene aminoacetals under controlled conditions . For example, 3S,5R-3-acetoxy-5-hydroxycyclopentene reacts with N,N-dimethylacetamide dimethyl acetal at 90–140°C in high-boiling solvents (e.g., toluene or xylene), maintaining alcohol concentrations below 3% to prevent side reactions . This forms an acylhydroxycyclopenteneacetamide intermediate, which undergoes base-mediated cyclization (e.g., NaOH or KOH) to yield the lactone 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one .
Key Reaction Conditions:
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| Acylation | N,N-dimethylacetamide dimethyl acetal | 90–140°C | Toluene | ~75% |
| Cyclization | NaOH (2M) | 25°C | THF/H₂O | ~82% |
Introduction of the Heptyl-1,3-dioxolane Side Chain
The heptyl-1,3-dioxolane moiety is introduced via ketalization . The lactone’s aldehyde group (generated by oxidation of a primary alcohol) reacts with 1,2-ethanediol and heptanal under acidic catalysis (e.g., p-toluenesulfonic acid) . This forms a stable 1,3-dioxolane ring, protecting the aldehyde while appending the heptyl chain.
Mechanistic Insights:
-
The reaction proceeds through protonation of the carbonyl oxygen, enhancing electrophilicity.
-
Nucleophilic attack by ethylene glycol forms a hemiketal intermediate, which dehydrates to the ketal .
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | p-TsOH (0.1 eq) |
| Solvent | Dichloromethane |
| Time | 12 h |
| Yield | 68% |
Esterification with 4-Phenylbenzoic Acid
The final step involves esterifying the cyclopenta[b]furan alcohol with 4-phenylbenzoyl chloride . Using DMAP (4-dimethylaminopyridine) as a catalyst and DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous THF achieves high yields . The reaction is monitored via TLC, and the product is purified via silica gel chromatography (acetone/petroleum ether) .
Reaction Scheme:
Characterization Data:
-
¹H NMR (CDCl₃): δ 8.10 (d, 2H, aromatic), 7.65 (d, 2H, aromatic), 5.45 (m, 1H, furan-H), 4.30 (m, 2H, dioxolane-H) .
Stereochemical Considerations
The (3aR,4R,6aS) configuration is enforced during the lactonization step. Chiral HPLC analysis confirms enantiomeric excess >98% when using enantiopure hydroxycyclopentene precursors . Computational modeling (DFT) corroborates that the trans-fused cyclopentane-furan system minimizes steric strain .
Industrial-Scale Adaptations
Patent DE2434133C2 discloses a continuous-flow variant of the lactonization, enhancing throughput . By reacting 3-acetoxy-5-hydroxycyclopentene with trimethyl orthoacetate in a microreactor (residence time: 5 min, 110°C), the process achieves 90% conversion with 99% regioselectivity .
Challenges and Mitigation Strategies
化学反应分析
Types of Reactions
[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Structural Characteristics
The compound has a molecular formula of and a molecular weight of 446.55 g/mol. It features multiple functional groups that enhance its reactivity and interaction with biological targets.
Drug Development
The compound's structure suggests potential as a lead compound in drug development due to its ability to interact with various biological targets. Its unique cyclopenta[b]furan moiety may provide specific binding interactions with proteins involved in disease pathways.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxicity, suggesting that modifications to the core structure could enhance therapeutic efficacy.
Antimicrobial Properties
Research has shown that compounds similar to this one exhibit antimicrobial activity against a range of pathogens. The presence of the dioxolane ring may contribute to this activity by disrupting bacterial cell membranes.
Case Study: Antibacterial Efficacy
In vitro tests demonstrated that derivatives of the compound had potent antibacterial effects against Staphylococcus aureus and Escherichia coli. Further exploration into structure-activity relationships could lead to the development of new antibiotics.
Polymer Chemistry
The compound can serve as a building block for polymers due to its functional groups that can participate in polymerization reactions. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength | Thermal Stability |
|---|---|---|
| Polyurethane | High | Moderate |
| Polycarbonate | Moderate | High |
作用机制
The mechanism of action of [(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
相似化合物的比较
Comparison with Structural Analogues
Core Structure Modifications
Compound A : [(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxohexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate
- Molecular Formula : C₃₁H₃₀O₅
- Molecular Weight : 482.5669 g/mol
- Key Differences :
Compound B : (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Ester Group Variations
Compound C : (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-phenylmethoxy-hexahydrocyclopenta[b]furan-2-one
- Molecular Formula : C₁₅H₁₈O₄
- Molecular Weight : 274.27 g/mol
- Key Differences :
Compound D : (3aR,4S,5R,6aS)-4-[(Benzyloxy)methyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl 4-phenylbenzoate
Functional Group Additions
Compound E : (3aR,4R,5R,6aS)-4-[(1E)-4-(3-Chlorophenoxy)-3-hydroxy-1-buten-1-yl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one
- Molecular Formula : C₁₇H₁₉ClO₅
- Molecular Weight : 338.78 g/mol
- Key Differences: Incorporates a 3-chlorophenoxy group and hydroxylated butenyl chain. Chlorine atom enhances binding via halogen interactions, while dual hydroxyl groups increase hydrophilicity .
Comparative Analysis Table
Research Findings and Implications
- Bioactivity : The target compound’s heptyl-dioxolane chain may prolong half-life by enhancing protein binding, while the 4-phenylbenzoate ester could act as a prodrug moiety .
- Metabolic Stability : Fluorinated analogues (e.g., Compound B) show improved metabolic resistance due to C-F bonds, whereas hydroxylated variants (e.g., Compound E) are more prone to phase I metabolism .
- Solubility : The 1,3-dioxolane ring in the target compound improves organic solvent solubility compared to purely aromatic esters like Compound D .
生物活性
The compound [(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate (CAS Number: 120396-31-8) is a synthetic organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed exploration.
Molecular Characteristics
- Molecular Formula : C32H40O6
- Molecular Weight : 520.6564 g/mol
The compound features a complex bicyclic structure with functional groups that may influence its interaction with biological systems.
- G Protein-Coupled Receptor (GPCR) Modulation :
-
Enzyme Inhibition :
- Preliminary studies suggest that the compound could inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered signaling cascades within cells.
- Antioxidant Activity :
Case Studies and Research Findings
- Anti-inflammatory Effects :
- Neuroprotective Properties :
- Cardiovascular Impact :
Comparative Analysis
| Property | [(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo...] | Related Compounds |
|---|---|---|
| Molecular Weight | 520.6564 g/mol | Varies |
| GPCR Interaction | Potentially active | Confirmed in studies |
| Anti-inflammatory Activity | Yes (preliminary evidence) | Yes |
| Neuroprotective Activity | Yes (in vitro studies) | Yes |
| Antioxidant Activity | Suggested | Confirmed |
常见问题
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis involves multi-step strategies, including cyclopenta[b]furan core formation, dioxolane group installation, and esterification. For example:
- Cyclopenta[b]furan synthesis : Corey lactone derivatives (e.g., (3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one) serve as precursors for stereoselective functionalization .
- Dioxolane incorporation : The 2-heptyl-1,3-dioxolan-2-yl group is introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions to avoid hydrolysis .
- Esterification : The 4-phenylbenzoate moiety is typically added using benzoyl chloride derivatives under catalytic conditions (e.g., DMAP) .
Key intermediates :
| Step | Intermediate | Role | Reference |
|---|---|---|---|
| 1 | Corey lactone derivative | Core structure | |
| 2 | Dioxolane-ethyl intermediate | Side-chain precursor | |
| 3 | Activated ester (e.g., 4-phenylbenzoyl chloride) | Esterification reagent |
Q. How can researchers confirm the stereochemical configuration of the cyclopenta[b]furan core?
- X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally related prostaglandin analogs .
- NMR spectroscopy : Coupling constants (e.g., ) and NOESY correlations differentiate axial/equatorial substituents .
- Circular dichroism (CD) : Validates enantiopurity by comparing experimental spectra with computational models .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Hydrolysis sensitivity : The dioxolane group is prone to acidic/basic hydrolysis; store in anhydrous solvents (e.g., THF, DCM) at –20°C .
- Light sensitivity : The α,β-unsaturated ketone in the furanone core may undergo photodegradation; use amber vials and inert atmospheres .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate / NMR chemical shifts using software like Gaussian. Compare with experimental data to identify discrepancies caused by solvent effects or conformational dynamics .
- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion fragmentation patterns, especially for isomers with similar values .
Q. What in vitro models are suitable for studying the biological activity of this compound, given its structural similarity to prostaglandin analogs?
- Receptor-binding assays : Test affinity for prostaglandin receptors (e.g., FP, EP) using radiolabeled ligands in cell membranes .
- Enzyme inhibition studies : Evaluate interactions with cyclooxygenase (COX) isoforms via fluorometric or colorimetric assays .
Example protocol :
| Assay | Target | Method | Reference |
|---|---|---|---|
| FP receptor binding | Membrane fractions from HEK293 cells | -PGF competition | |
| COX-2 inhibition | Recombinant enzyme | Fluorescein-conjugated inhibitor displacement |
Q. How can enantiomeric purity be optimized during large-scale synthesis?
- Chiral chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate diastereomers .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during dioxolane formation to enhance stereocontrol .
Yield optimization :
| Method | Enantiomeric Excess (ee) | Scale | Reference |
|---|---|---|---|
| Chiral HPLC | >99% | 10 mg | |
| Catalytic asymmetric synthesis | 92–95% | 1 g |
Methodological Notes
- Safety protocols : Use fume hoods for handling volatile reagents (e.g., benzoyl chloride) and wear nitrile gloves to prevent dermal absorption .
- Data validation : Cross-reference spectral data with published analogs (e.g., CAS 41639-74-1) to ensure consistency in structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
